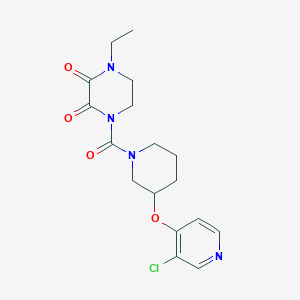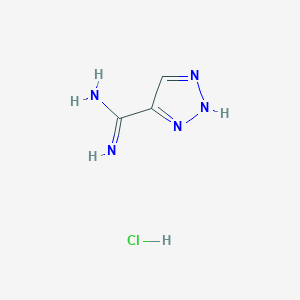![molecular formula C14H7ClF3N3OS B2534000 4-クロロ-N-[6-(トリフルオロメチル)-[1,3]チアゾロ[4,5-b]ピリジン-2-イル]ベンズアミド CAS No. 1354448-65-9](/img/structure/B2534000.png)
4-クロロ-N-[6-(トリフルオロメチル)-[1,3]チアゾロ[4,5-b]ピリジン-2-イル]ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-chloro-N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-yl]benzamide” is a chemical compound that contains a trifluoromethyl group (-CF3), a thiazole ring, and a pyridine ring . The trifluoromethyl group is a common feature in many FDA-approved drugs, contributing to their pharmacological activities .
Molecular Structure Analysis
The molecular structure of “4-chloro-N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-yl]benzamide” includes a trifluoromethyl group, a thiazole ring, and a pyridine ring . The trifluoromethyl group is a key pharmacophore in many FDA-approved drugs . The presence of fluorine atoms in the trifluoromethyl group can significantly affect the physical-chemical properties of the compound .
科学的研究の応用
農薬および作物保護
医薬品
獣医用製品
中間体合成
物理化学的特性評価
直交化学選択性
要約すると、4-クロロ-N-[6-(トリフルオロメチル)-[1,3]チアゾロ[4,5-b]ピリジン-2-イル]ベンズアミドは、作物保護から医薬品まで、さまざまな分野で有望です。 その独自の化学的特性の組み合わせは、将来の応用のためのエキサイティングな研究分野となっています . さらなる詳細が必要な場合や、追加の質問がある場合は、お気軽にお問い合わせください! 😊
将来の方向性
Trifluoromethylpyridine and its intermediates, which include “4-chloro-N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-yl]benzamide”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new compounds with unique biological properties using trifluoromethylpyridine and its intermediates is a promising future direction .
作用機序
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets . They exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Mode of Action
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities .
Biochemical Pathways
It’s worth noting that trifluoromethylpyridines have been used in the protection of crops from pests and in pharmaceutical and veterinary industries .
Result of Action
Compounds in the thiazolo[4,5-b]pyridines class have been reported to exhibit a range of pharmacological activities .
Action Environment
The development of fluorinated organic chemicals has become an increasingly important research topic due to the unique properties of fluorine and its effects on the biological activities and physical properties of compounds .
特性
IUPAC Name |
4-chloro-N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3OS/c15-9-3-1-7(2-4-9)12(22)21-13-20-11-10(23-13)5-8(6-19-11)14(16,17)18/h1-6H,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAWTNZHLOBZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B2533924.png)
![1,1-Bis(4-chlorophenyl)-2-[(2-fluorobenzyl)amino]-1-ethanol](/img/structure/B2533925.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2533926.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2533927.png)
![N-[2-[2-[[Acetyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2533928.png)

![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B2533933.png)


![2-cyclopentyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2533937.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-fluorobenzamide](/img/structure/B2533940.png)
